

Application Notes and Protocols for DS-1001b in Cell Culture Assays

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Compound of Interest

Compound Name: DS-1001b

Cat. No.: B607204

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Introduction

DS-1001b is a potent, orally bioavailable, and blood-brain barrier-permeable small molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).^{[1][2]} Mutations in IDH1, particularly at the R132 residue, are frequently observed in several cancers, including glioma and chondrosarcoma.^{[3][4]} These mutations confer a neomorphic enzymatic activity, leading to the conversion of α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).^[3] The accumulation of 2-HG disrupts epigenetic regulation and cellular metabolism, contributing to tumorigenesis.^[5] **DS-1001b** selectively targets these mutant IDH1 enzymes, inhibiting 2-HG production and demonstrating anti-tumor activity.^[4] These application notes provide detailed protocols for key cell culture assays to evaluate the efficacy and mechanism of action of **DS-1001b**.

Mechanism of Action

DS-1001b functions as an allosteric inhibitor of mutant IDH1.^[6] It binds to a pocket on the enzyme dimer interface, stabilizing an "open," inactive conformation.^{[6][7]} This prevents the binding of the substrate α -KG, thereby inhibiting the catalytic activity of the mutant enzyme and reducing the production of 2-HG.^[6] This targeted inhibition leads to the reversal of aberrant histone modifications, such as the demethylation of H3K9me3, and can induce cell cycle arrest and promote cellular differentiation.^[4]

Quantitative Data Summary

The following tables summarize the in vitro and cellular activity of **DS-1001b**.

Table 1: In Vitro Enzymatic Activity of **DS-1001b**[\[1\]](#)[\[7\]](#)

Enzyme Target	IC ₅₀ (nmol/L) (without preincubation)	IC ₅₀ (nmol/L) (2-hour preincubation)
IDH1 R132H	8	Not Reported
IDH1 R132C	11	Not Reported
Wild-type IDH1	>10000	180
IDH2 R140Q	>10000	Not Reported
IDH2 R172K	>10000	Not Reported
Wild-type IDH2	>10000	Not Reported

Table 2: Cellular Activity of **DS-1001b** in IDH1-Mutant Cell Lines[\[1\]](#)[\[4\]](#)

Cell Line	Cancer Type	IDH1 Mutation	Assay	Endpoint	IC ₅₀ / GI ₅₀ (nmol/L)
Patient-Derived Glioblastoma (A1074)	Glioblastoma	R132H	2-HG Production	Inhibition	20-50
JJ012	Dedifferentiated Chondrosarcoma	R132G	Cell Proliferation	Growth Inhibition (GI ₅₀)	81 (at day 14)
L835	Conventional Chondrosarcoma	R132C	Cell Proliferation	Growth Inhibition (GI ₅₀)	77 (at 6 weeks)

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol describes a method to assess the effect of **DS-1001b** on the proliferation of IDH1-mutant cancer cells.

Materials:

- IDH1-mutant and wild-type cell lines (e.g., JJ012, L835, OUMS27, NDCS-1)[[4](#)]
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin/Streptomycin)[[8](#)]
- **DS-1001b** (stock solution in DMSO)[[8](#)]
- 96-well cell culture plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
- Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
- Prepare serial dilutions of **DS-1001b** in complete medium. The final concentrations should range from 0.1 nM to 10 µM.[[2](#)] Include a vehicle control (DMSO) at the same final concentration as the highest **DS-1001b** treatment.
- Remove the medium from the wells and add 100 µL of the **DS-1001b** dilutions or vehicle control.
- Incubate the plates for the desired time points (e.g., 72 hours, 7 days, 14 days).[[2](#)][[4](#)]
- At the end of the incubation period, add 20 µL of MTS reagent to each well.

- Incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.

2-HG Production Assay (LC-MS/MS)

This protocol outlines the measurement of intracellular 2-HG levels following treatment with **DS-1001b**.

Materials:

- IDH1-mutant cells
- Complete cell culture medium
- **DS-1001b**
- 6-well cell culture plates
- Methanol
- Water
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with various concentrations of **DS-1001b** (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 48-72 hours.
- Wash the cells twice with ice-cold PBS.
- Add 1 mL of ice-cold 80% methanol to each well to extract metabolites.

- Scrape the cells and collect the cell lysate in a microcentrifuge tube.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Collect the supernatant and dry it under a vacuum.
- Reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol in water).
- Analyze the samples for 2-HG levels using a validated LC-MS/MS method.
- Normalize the 2-HG levels to the total protein concentration or cell number.

Cell Cycle Analysis (Flow Cytometry)

This protocol details the analysis of cell cycle distribution in response to **DS-1001b** treatment. In the JJ012 cell line, **DS-1001b** has been shown to induce G1 phase arrest.[\[4\]](#)

Materials:

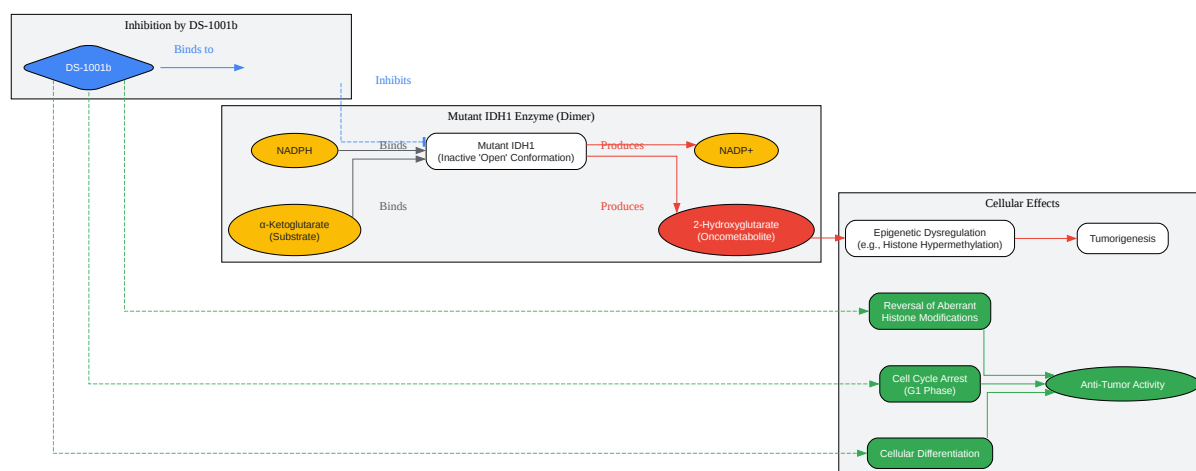
- IDH1-mutant cells (e.g., JJ012)[\[4\]](#)
- Complete cell culture medium
- **DS-1001b**
- 6-well cell culture plates
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with **DS-1001b** (e.g., 1 μ M) or vehicle control for a specified duration (e.g., 7 days).[\[4\]](#)
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells in ice-cold 70% ethanol while vortexing gently.

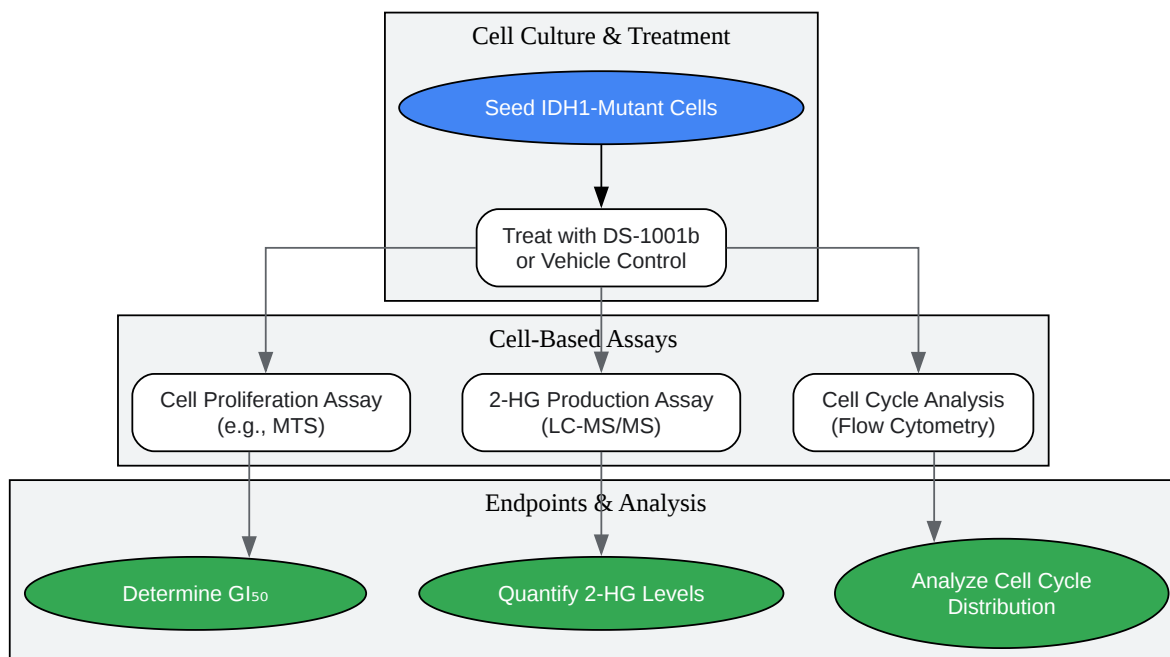
- Store the fixed cells at -20°C for at least 2 hours.
- Centrifuge the cells and wash with PBS.
- Resuspend the cell pellet in PI staining solution.
- Incubate in the dark for 30 minutes at room temperature.
- Analyze the cell cycle distribution using a flow cytometer.
- Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations



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Caption: Mechanism of action of **DS-1001b**.



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Caption: General experimental workflow.

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